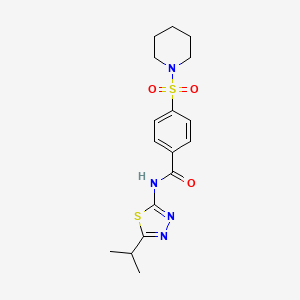

4-piperidin-1-ylsulfonyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-piperidin-1-ylsulfonyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3S2/c1-12(2)16-19-20-17(25-16)18-15(22)13-6-8-14(9-7-13)26(23,24)21-10-4-3-5-11-21/h6-9,12H,3-5,10-11H2,1-2H3,(H,18,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWKCCBPEHEIFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-piperidin-1-ylsulfonyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the core structures, followed by their functionalization and coupling. One common method involves the reaction of piperidine with sulfonyl chloride to form the piperidin-1-ylsulfonyl intermediate. This intermediate is then reacted with 5-propan-2-yl-1,3,4-thiadiazole-2-amine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-piperidin-1-ylsulfonyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

Anticancer Properties

One of the primary applications of this compound is in the development of anticancer agents. Research has shown that derivatives incorporating thiadiazole moieties can act as potent inhibitors of poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms. Compounds similar to 4-piperidin-1-ylsulfonyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide have been synthesized and evaluated for their efficacy against cancer cells with BRCA mutations, demonstrating promising results in inhibiting tumor growth and enhancing apoptosis in these cells .

Anti-inflammatory Applications

The compound has also been investigated for its anti-inflammatory properties. Its structural components allow it to interact with various inflammatory pathways, potentially providing therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases. The sulfonamide group is known for its ability to modulate immune responses, and research indicates that similar compounds can inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammation .

Neuropharmacological Effects

In the realm of neuropharmacology, compounds with piperidine and thiadiazole structures have been studied for their effects on neurotransmitter systems. For instance, derivatives of this compound may enhance dopaminergic transmission by inhibiting glycine transporters, leading to increased glutamatergic activity. This mechanism is particularly relevant for conditions such as schizophrenia and depression, where modulation of neurotransmitter levels is crucial .

Antimicrobial Activity

The antimicrobial potential of 4-piperidin-1-ylsulfonyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide has also been explored. Thiadiazole derivatives are known for their broad-spectrum antimicrobial activity against various pathogens. Studies have shown that modifications to the thiadiazole ring can enhance antimicrobial efficacy, making these compounds candidates for further development as antibacterial or antifungal agents .

Cardiovascular Applications

Research indicates that compounds with similar structures may serve as antagonists for platelet glycoprotein IIb/IIIa receptors, which are involved in platelet aggregation and thrombus formation. This suggests potential applications in treating cardiovascular diseases by preventing thromboembolic events . The ability to modulate platelet function makes these compounds valuable in developing therapies for conditions like acute coronary syndrome.

Data Table: Summary of Applications

Case Studies

- PARP Inhibitors in Cancer Therapy : A study demonstrated that a series of thiadiazole derivatives exhibited IC50 values in the low nanomolar range against PARP enzymes, highlighting their potential as effective anticancer agents targeting DNA repair mechanisms .

- COX Inhibition : Research on various thiadiazole derivatives showed significant anti-inflammatory effects with IC50 values lower than those of established COX inhibitors like Celecoxib, indicating their potential as new therapeutic agents for inflammatory diseases .

- Neuropharmacological Effects : A study revealed that certain piperidine derivatives increased dopamine release in animal models, suggesting their utility in treating neuropsychiatric disorders by enhancing glutamatergic neurotransmission .

Mechanism of Action

The mechanism of action of 4-piperidin-1-ylsulfonyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the thiadiazole ring can participate in various binding interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Key Observations :

- Sulfonamide vs. Halogen/Methoxy Groups : The piperidinylsulfonyl group in the target compound may confer stronger CA inhibition than halogenated analogs (e.g., 4-chloro or 4-fluoro derivatives) due to sulfonamide’s established role in CA active-site binding .

- Anticancer Potency : Bromo-substituted derivatives (e.g., ) show exceptional in vivo activity, suggesting that electron-withdrawing groups enhance cytotoxicity. The target’s isopropyl group may prioritize metabolic stability over direct potency .

Enzyme Inhibition Profiles

Sulfonamide-bearing 1,3,4-thiadiazoles are potent CA inhibitors. For example:

- 4-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide derivatives: Inhibited CA I, II, IV, and IX isoforms with IC50 values in the nanomolar range .

- Target Compound : The piperidinylsulfonyl group may enhance selectivity for CA II (overexpressed in tumors) due to its bulkier structure compared to simpler sulfamoyl groups .

In contrast, non-sulfonamide analogs (e.g., halogenated or methoxy derivatives) show weaker CA inhibition but stronger lipoxygenase (LOX) or acetylcholinesterase (AChE) inhibition .

Anticancer Activity and Mechanisms

1,3,4-Thiadiazole benzamides induce apoptosis and cell cycle arrest via multiple pathways:

- Pro-apoptotic Effects: Derivatives with cyanoacrylamido substituents (e.g., compounds 7c–7f in ) activate caspase-3 and downregulate Bcl-2 .

- Target Compound : The isopropyl group may enhance lipid solubility, promoting tumor penetration, while the sulfonamide moiety could inhibit CA IX, a hypoxia-induced enzyme in cancer cells .

Biological Activity

4-Piperidin-1-ylsulfonyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article reviews the biological activity of this compound, focusing on its cytotoxic effects against various cancer cell lines, structure-activity relationships (SAR), and mechanisms of action.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 339.41 g/mol. The structural components include a piperidine ring, a sulfonyl group, and a thiadiazole moiety, which are known to influence biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 4-piperidin-1-ylsulfonyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide. Notably:

- Cytotoxicity Against Cancer Cell Lines : The compound exhibits significant cytotoxic effects against various human cancer cell lines. For instance:

-

Mechanisms of Action :

- The compound induces apoptosis in cancer cells through activation of caspases and alteration of the Bax/Bcl-2 ratio, leading to cell cycle arrest at the S and G2/M phases .

- Structure–activity relationship studies suggest that modifications to the piperidine or thiadiazole moieties can significantly enhance anticancer activity .

Structure-Activity Relationships

A detailed examination of SAR reveals that:

- Substituents on the thiadiazole ring play a crucial role in determining cytotoxicity.

- The introduction of lipophilic groups enhances the interaction with cancer cell membranes, improving bioavailability and efficacy .

Study 1: Evaluation of Anticancer Activity

In a study examining various thiadiazole derivatives, compounds similar to 4-piperidin-1-ylsulfonyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide were tested against multiple cancer cell lines including A549 (lung cancer), SK-MEL-2 (skin cancer), and HCT15 (colon cancer). Most derivatives displayed significant suppressive activity with IC50 values ranging from 4.27 µg/mL to 10 µg/mL across different cell lines .

Study 2: Mechanistic Insights

Research into the mechanism revealed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in treated cells. This was corroborated by flow cytometry analyses showing increased sub-G1 populations in treated cells .

Data Tables

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| MCF-7 | 2.32 | Apoptosis via caspase activation |

| HepG2 | 5.36 | Cell cycle arrest |

| A549 | 10.10 | ROS generation |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1,3,4-thiadiazole derivatives like 4-piperidin-1-ylsulfonyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide?

- Answer : A two-step approach is commonly employed: (1) Cyclization of thiosemicarbazide derivatives with sulfonyl chlorides or benzoyl chlorides to form the 1,3,4-thiadiazole core, and (2) functionalization via nucleophilic substitution or coupling reactions. Microwave-assisted synthesis under solvent-free conditions can reduce reaction times (e.g., 15–20 minutes vs. 15–18 hours conventionally) and improve yields (up to 88%) . For sulfonamide derivatives, POCl₃-mediated cyclization at 90°C under reflux is effective .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer : Confirm structural integrity using:

- IR spectroscopy : Identify NH (~3350 cm⁻¹), C=O (amide, ~1810 cm⁻¹), and sulfonyl (S=O, ~1360–1160 cm⁻¹) stretches .

- NMR : ¹H and ¹³C NMR resolve aromatic protons (δ 7.2–8.0 ppm), piperidinyl protons (δ 1.5–3.5 ppm), and thiadiazole carbons (δ 150–170 ppm) .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks) .

Q. How can crystallographic data aid in structural validation?

- Answer : Single-crystal X-ray diffraction (e.g., using SHELX programs) confirms bond lengths, angles, and intermolecular interactions. For example, SHELXL refines structures with R-factors <0.08 and data-to-parameter ratios >13.5 .

Advanced Research Questions

Q. What strategies optimize anticancer activity in sulfonamide-containing 1,3,4-thiadiazoles?

- Answer : Structure-activity relationship (SAR) studies suggest:

- Electron-withdrawing groups (e.g., sulfonyl) enhance apoptosis induction by stabilizing interactions with cellular targets like lipoxygenases .

- Substitution at the 5-position (e.g., isopropyl groups) improves metabolic stability and membrane permeability .

- Hybridization with pyridine or triazole moieties increases selectivity for cancer cell lines (IC₅₀ values <10 µM in some derivatives) .

Q. How can molecular docking predict the compound’s interaction with fungal CYP51 enzymes?

- Answer : Use software like AutoDock Vina to model binding to the heme-active site of sterol 14α-demethylase (CYP51). Key interactions include:

- Coordination of the thiadiazole sulfur with the Fe³⁺ in heme.

- Hydrogen bonding between the sulfonyl group and Tyr118 or Arg126 residues .

- Validate predictions with MIC assays against Candida albicans and Aspergillus fumigatus .

Q. What experimental designs address contradictions in reported biological activity data?

- Answer : Standardize assays to resolve discrepancies:

- Cell viability : Compare MTT and ATP-based luminescence assays for consistency .

- Apoptosis markers : Use flow cytometry (Annexin V/PI staining) and Western blotting (caspase-3 activation) .

- Dose-response curves : Include positive controls (e.g., doxorubicin) and triplicate replicates .

Q. How does the sulfonamide group influence pharmacokinetic properties?

- Answer : The piperidin-1-ylsulfonyl moiety:

- Enhances solubility via polar interactions with water.

- Reduces plasma protein binding compared to aryl sulfonamides, improving bioavailability .

- Monitor metabolic stability using liver microsome assays (e.g., t₁/₂ >60 minutes suggests suitability for in vivo studies) .

Key Considerations for Researchers

- Synthetic Optimization : Prioritize microwave methods for scalability and green chemistry .

- Biological Assays : Use orthogonal assays (e.g., enzymatic + cellular) to validate target engagement .

- Crystallography : Deposit structural data in the Cambridge Structural Database (CSD) for community validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.